molecular formula C15H21ClN2O2 B4399521 2-(4-Morpholin-4-ylbutoxy)benzonitrile;hydrochloride

2-(4-Morpholin-4-ylbutoxy)benzonitrile;hydrochloride

Cat. No.: B4399521
M. Wt: 296.79 g/mol
InChI Key: ZBHLWBMDBOVJAW-UHFFFAOYSA-N
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Description

2-(4-Morpholin-4-ylbutoxy)benzonitrile;hydrochloride is a chemical compound that features a morpholine ring attached to a benzonitrile moiety through a butoxy linker

Preparation Methods

The synthesis of 2-(4-Morpholin-4-ylbutoxy)benzonitrile;hydrochloride typically involves the following steps:

    Formation of the butoxy linker: This can be achieved through the reaction of 4-chlorobutanol with sodium hydride (NaH) to form 4-butoxy chloride.

    Attachment of the morpholine ring: The 4-butoxy chloride is then reacted with morpholine in the presence of a base such as potassium carbonate (K2CO3) to form 4-(4-morpholinyl)butoxy.

    Formation of the benzonitrile moiety: The final step involves the reaction of 4-(4-morpholinyl)butoxy with 2-bromobenzonitrile in the presence of a palladium catalyst to form 2-[4-(4-morpholinyl)butoxy]benzonitrile. The hydrochloride salt can be obtained by treating the compound with hydrochloric acid (HCl).

Chemical Reactions Analysis

2-(4-Morpholin-4-ylbutoxy)benzonitrile;hydrochloride can undergo various chemical reactions, including:

    Oxidation: The morpholine ring can be oxidized to form N-oxide derivatives.

    Reduction: The nitrile group can be reduced to form primary amines.

    Substitution: The benzonitrile moiety can undergo nucleophilic substitution reactions, particularly at the nitrile carbon.

Common reagents and conditions used in these reactions include oxidizing agents like hydrogen peroxide (H2O2) for oxidation, reducing agents like lithium aluminum hydride (LiAlH4) for reduction, and nucleophiles like sodium methoxide (NaOCH3) for substitution reactions. The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

2-(4-Morpholin-4-ylbutoxy)benzonitrile;hydrochloride has several scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of various organic compounds.

    Biology: The compound can be used in the study of enzyme inhibition and receptor binding due to its morpholine moiety.

    Industry: The compound can be used in the development of new materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of 2-(4-Morpholin-4-ylbutoxy)benzonitrile;hydrochloride involves its interaction with specific molecular targets. The morpholine ring can interact with various receptors and enzymes, potentially inhibiting their activity. The benzonitrile moiety can also interact with proteins and other biomolecules, affecting their function. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

2-(4-Morpholin-4-ylbutoxy)benzonitrile;hydrochloride can be compared with other similar compounds, such as:

    2-[4-(4-morpholinyl)ethoxy]benzonitrile: This compound has a shorter ethoxy linker instead of a butoxy linker.

    2-[4-(4-piperidinyl)butoxy]benzonitrile: This compound has a piperidine ring instead of a morpholine ring.

    2-[4-(4-morpholinyl)butoxy]benzamide: This compound has an amide group instead of a nitrile group.

The uniqueness of this compound lies in its specific combination of the morpholine ring, butoxy linker, and benzonitrile moiety, which can confer distinct chemical and biological properties.

Properties

IUPAC Name

2-(4-morpholin-4-ylbutoxy)benzonitrile;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H20N2O2.ClH/c16-13-14-5-1-2-6-15(14)19-10-4-3-7-17-8-11-18-12-9-17;/h1-2,5-6H,3-4,7-12H2;1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZBHLWBMDBOVJAW-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCN1CCCCOC2=CC=CC=C2C#N.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H21ClN2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

296.79 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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